molecular formula C23H34O5 B1243846 Etiocholanolone hemisuccinate

Etiocholanolone hemisuccinate

Cat. No. B1243846
M. Wt: 390.5 g/mol
InChI Key: ZXXJWQGLXHCSFH-YZGNVQHTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Etiocholanolone hemisuccinate is a sterol ester that is the O-succinoyl derivative of etiocholanolone. It is a 17-oxo steroid, a sterol ester, a dicarboxylic acid monoester and a hemisuccinate.

Scientific Research Applications

Bone Marrow Granulocyte Reserves Assessment

Etiocholanolone has been used to assess bone marrow granulocyte reserves in patients with acute leukemia. It was observed that patients who had a positive response to etiocholanolone experienced significantly less hematologic toxicity following therapy (Godwin et al., 1968).

Granulocyte Kinetics

Research has shown that etiocholanolone can cause a significant increase in the total blood granulocyte pool, suggesting its utility in estimating bone marrow reserve (Vogel et al., 1967).

Influence on Erythropoiesis

Etiocholanolone appears to stimulate erythropoiesis in certain conditions. It has been found to stimulate hemoglobin synthesis by marrow cells in culture from normal mice but not in cells from transfused mice, indicating a selective effect on differentiated cells (Gross & Goldwasser, 1976).

Marrow Granulocyte Reserves Measurement

Etiocholanolone intramuscular injections can increase blood granulocytes in normal subjects, making it useful for measuring marrow granulocyte reserves in patients with hematological and renal diseases (Gunz et al., 1970).

Differentiation of Marrow Cells

Different classes of steroids, including etiocholanolone, can influence in vitro erythropoiesis by acting on distinct populations of marrow cells. It seems to act on a separate, perhaps more primitive population of marrow cells (Singer & Adamson, 1976).

Metabolic Effects and Inflammation Studies

Etiocholanolone has been used to investigate metabolic effects and its role as a mediator in host responses to trauma and sepsis. It was observed to cause inflammation, fever, leukocytosis, and other systemic responses (Watters et al., 1985).

Interaction with GABAA Receptor

Etiocholanolone and its enantiomer interact with distinct sites on the rat α1β2γ2L GABAA receptor, affecting receptor function in different ways (Li et al., 2007).

properties

Molecular Formula

C23H34O5

Molecular Weight

390.5 g/mol

IUPAC Name

4-[[(3S,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid

InChI

InChI=1S/C23H34O5/c1-22-11-9-15(28-21(27)8-7-20(25)26)13-14(22)3-4-16-17-5-6-19(24)23(17,2)12-10-18(16)22/h14-18H,3-13H2,1-2H3,(H,25,26)/t14-,15+,16+,17+,18+,22+,23+/m1/s1

InChI Key

ZXXJWQGLXHCSFH-YZGNVQHTSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)OC(=O)CCC(=O)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OC(=O)CCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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